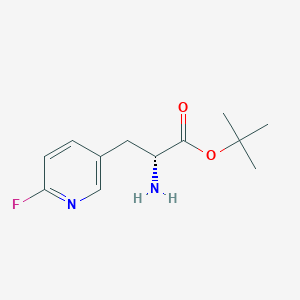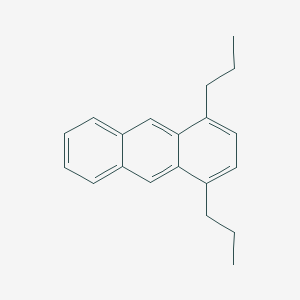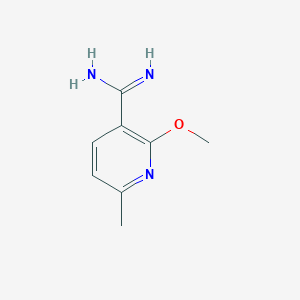
2-Methoxy-6-methylnicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methylnicotinimidamide is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the nicotinic acid core, along with an imidamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinimidamide typically involves several key steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylbenzoic acid.
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium or platinum as a catalyst, the compound is prepared by hydrogenation reduction.
Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions in the presence of a diazotization reagent and methanol to form 2-hydroxy-6-methyl benzoate.
Methylation Reaction: The 2-hydroxy-6-methyl benzoate is then methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: Finally, the 2-methoxy-6-methyl benzoate is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 2-Methoxy-6-methylnicotinimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the imidamide functionality, make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-methoxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4H,1-2H3,(H3,9,10) |
Clave InChI |
DWPSRKISHAXKTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



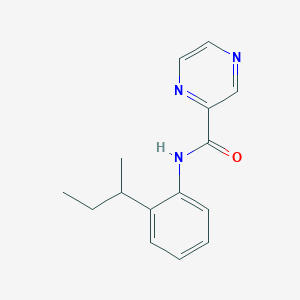
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
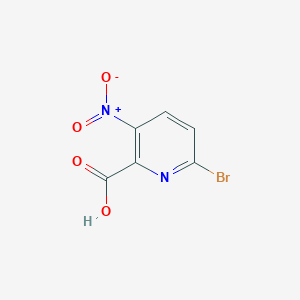
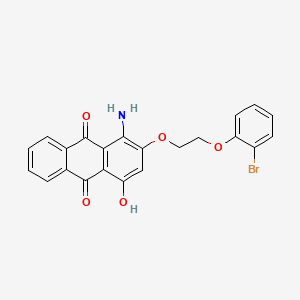
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
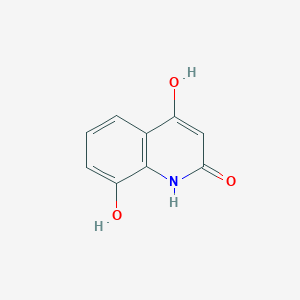
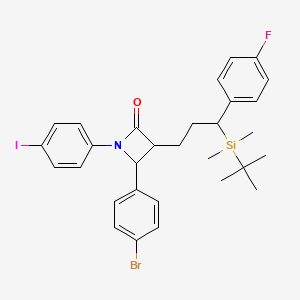
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

